CX-5461 (Standard)

Catalog No.
S548211
CAS No.
1138549-36-6
M.F
C27H27N7O2S
M. Wt
513.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CX-5461 (Standard)

CAS Number

1138549-36-6

Product Name

CX-5461 (Standard)

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide

Molecular Formula

C27H27N7O2S

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C27H27N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36)

InChI Key

XGPBJCHFROADCK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CX 5461, CX-5461, CX5461

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C

The exact mass of the compound 2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide is 513.19469 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CX-5461 is a first-in-class, orally bioavailable small molecule that selectively inhibits RNA Polymerase I (Pol I) transcription, the rate-limiting step in ribosome biogenesis. This mechanism is highly relevant in oncology research, as many cancer cells exhibit upregulated Pol I activity to support rapid growth and proliferation. The compound functions by preventing the association of the transcription initiation factor SL1 with the ribosomal DNA (rDNA) promoter, leading to cell-cycle arrest and apoptosis in susceptible cancer models. It has demonstrated a high degree of selectivity for Pol I over Pol II, minimizing effects on global mRNA transcription.

Substituting CX-5461 with classic transcription inhibitors like Actinomycin D or other G-quadruplex (G4) stabilizers is unsuitable for achieving its specific biological outcomes. Actinomycin D inhibits transcription via DNA intercalation during the elongation step, a fundamentally different and less specific mechanism than the targeted inhibition of Pol I initiation by CX-5461. This leads to different downstream cellular responses; for instance, knockdown of RPL11, a key component of the nucleolar stress response, confers resistance to Actinomycin D but not to CX-5461. Furthermore, while both CX-5461 and other ligands like Pyridostatin (PDS) stabilize G4 structures, their mechanisms and resulting DNA damage repair requirements differ, making them non-interchangeable for studies targeting specific DNA repair pathways like homologous recombination.

High Selectivity for RNA Polymerase I Over Polymerase II

CX-5461 demonstrates high selectivity for its target, RNA Polymerase I, with minimal impact on RNA Polymerase II, which is responsible for transcribing messenger RNA. In cellular assays, CX-5461 inhibited Pol I with IC50 values in the nanomolar range (e.g., 54 nM in MIA PaCa-2 cells) while showing no significant inhibition of Pol II at concentrations up to 25 µM. This represents a selectivity window of over 200-fold, a critical attribute for minimizing off-target effects on global gene expression compared to less selective inhibitors.

Evidence DimensionEnzyme Inhibition Selectivity (IC50)
Target Compound DataPol I: 54-142 nM (cell type dependent)
Comparator Or BaselinePol II: >25,000 nM
Quantified Difference>200-fold selectivity for Pol I over Pol II
ConditionsIn vitro transcription assays in various human cancer cell lines (HCT116, A375, MIA PaCa-2).

This high selectivity ensures that observed cellular effects are directly attributable to the inhibition of ribosome biogenesis, not widespread disruption of protein-coding gene transcription, enhancing data reliability and relevance.

Distinct Mechanism of Action from Classic Intercalating Agents

Unlike the classic transcription inhibitor Actinomycin D, which intercalates into DNA and blocks transcription elongation, CX-5461 specifically prevents the initiation of Pol I transcription. This mechanistic difference results in a distinct cellular response. While both can induce a DNA damage response (DDR), CX-5461 activates ATM/ATR signaling pathways even in the absence of global DNA double-strand breaks (as measured by γH2AX levels), a response not typical of simple intercalators. This specific, non-canonical DDR is central to its p53-independent activity.

Evidence DimensionMechanism of Transcription Inhibition
Target Compound DataInhibits initiation by preventing SL1 binding to the rDNA promoter.
Comparator Or BaselineActinomycin D: Intercalates into DNA, inhibiting transcription elongation.
Quantified DifferenceQualitatively different molecular targets and points of intervention in the transcription cycle.
ConditionsBiochemical and cellular assays in various cell lines including BJ-T fibroblasts and Eµ-Myc lymphoma cells.

Procuring CX-5461 allows for the precise study of Pol I initiation and its downstream consequences, avoiding the confounding, widespread effects of DNA intercalation caused by substitutes like Actinomycin D.

Preferential Stabilization of G-Quadruplex DNA Over Duplex DNA

In addition to Pol I inhibition, CX-5461 functions as a potent G-quadruplex (G4) stabilizer. A key procurement differentiator is its selectivity for G4 structures over standard duplex DNA. In a FRET-melting temperature assay, 10 µM CX-5461 increased the melting temperature of human telomeric G4 DNA by approximately 30 K, while the increase for duplex DNA was only 10 K. This ~20 K differential demonstrates a strong preference for G4 structures, which is critical for its application in targeting cancers with deficiencies in DNA repair pathways like BRCA1/2.

Evidence DimensionIncrease in DNA Melting Temperature (ΔTm)
Target Compound DataHuman Telomeric G4: ~30 K increase
Comparator Or BaselineDuplex DNA: ~10 K increase
Quantified DifferenceApproximately 20 K greater stabilization of G4 vs. duplex DNA.
ConditionsFRET-melting temperature assay with 10 µM CX-5461.

This selectivity profile allows researchers to investigate G4-related biology with reduced confounding effects from non-specific duplex DNA binding, making it a superior tool for studying G4-dependent synthetic lethality.

Processability Challenge: Low Aqueous Solubility at Neutral pH

A critical procurement and handling consideration for CX-5461 is its limited solubility in aqueous buffers at physiological pH. Technical datasheets and formulation studies consistently report that CX-5461 is sparingly soluble in water (<1 mg/mL) and requires either organic solvents like DMSO (solubility ~1-2 mg/mL) or acidic aqueous solutions for effective solubilization. For clinical and some in vivo preclinical work, it is formulated at a low pH of 3.5 to achieve necessary concentrations for intravenous administration. This contrasts with more soluble research compounds and necessitates specific handling protocols.

Evidence DimensionSolubility
Target Compound DataDMSO: ~1 mg/mL; DMF: ~2 mg/mL; Aqueous Buffer (pH 7.4): Sparingly soluble.
Comparator Or BaselineRequires low pH (3.5) or co-solvents for significant aqueous concentration.
Quantified DifferenceN/A (Property description)
ConditionsStandard laboratory solvents and buffers.

Buyers must account for these specific solubility requirements in their experimental design, stock preparation, and delivery methods, as standard PBS or saline buffers will be insufficient for creating concentrated stock solutions.

Selective Targeting of Cancers with High Ribosome Biogenesis Rates

For studies investigating cancers characterized by MYC overexpression or other drivers of high Pol I activity (e.g., certain lymphomas, leukemias), CX-5461 is the appropriate tool. Its high selectivity for Pol I ensures that observed anti-proliferative effects are a direct result of inhibiting ribosome production, a key dependency in these specific cancer types.

Inducing Synthetic Lethality in BRCA1/2-Deficient Tumors

CX-5461 is a validated choice for exploiting synthetic lethality in cells with homologous recombination deficiencies, such as BRCA1 or BRCA2 mutations. Its function as a selective G-quadruplex stabilizer creates DNA lesions that BRCA-deficient cells cannot efficiently repair, leading to targeted cell death. This makes it a relevant compound for preclinical studies in models of BRCA-mutant breast or ovarian cancer.

Investigating p53-Independent DNA Damage Response Pathways

When the research goal is to activate a DNA damage response without relying on functional p53 or causing widespread DNA breaks, CX-5461 is a uniquely suitable agent. It triggers a non-canonical ATM/ATR signaling cascade downstream of Pol I inhibition, allowing for the dissection of this specific nucleolar stress pathway in both p53-wildtype and p53-null cancer models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

513.19469430 Da

Monoisotopic Mass

513.19469430 Da

Heavy Atom Count

37

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3R4C5YLB9I

Other CAS

1138549-36-6

Wikipedia

Cx-5461

Dates

Last modified: 08-15-2023
1: Quin JE, Devlin JR, Cameron D, Hannan KM, Pearson RB, Hannan RD. Targeting the nucleolus for cancer intervention. Biochim Biophys Acta. 2014 Jun;1842(6):802-816. doi: 10.1016/j.bbadis.2013.12.009. Epub 2014 Jan 2. Review. PubMed PMID: 24389329.
2: Achiron A, Mashiach R, Zilkha-Falb R, Meijler MM, Gurevich M. Polymerase I pathway inhibitor ameliorates experimental autoimmune encephalomyelitis. J Neuroimmunol. 2013 Oct 15;263(1-2):91-7. doi: 10.1016/j.jneuroim.2013.08.002. Epub 2013 Aug 15. PubMed PMID: 23998422.
3: Bywater MJ, Poortinga G, Sanij E, Hein N, Peck A, Cullinane C, Wall M, Cluse L, Drygin D, Anderes K, Huser N, Proffitt C, Bliesath J, Haddach M, Schwaebe MK, Ryckman DM, Rice WG, Schmitt C, Lowe SW, Johnstone RW, Pearson RB, McArthur GA, Hannan RD. Inhibition of RNA polymerase I as a therapeutic strategy to promote cancer-specific activation of p53. Cancer Cell. 2012 Jul 10;22(1):51-65. doi: 10.1016/j.ccr.2012.05.019. PubMed PMID: 22789538; PubMed Central PMCID: PMC3749732.
4: Drygin D, Lin A, Bliesath J, Ho CB, O'Brien SE, Proffitt C, Omori M, Haddach M, Schwaebe MK, Siddiqui-Jain A, Streiner N, Quin JE, Sanij E, Bywater MJ, Hannan RD, Ryckman D, Anderes K, Rice WG. Targeting RNA polymerase I with an oral small molecule CX-5461 inhibits ribosomal RNA synthesis and solid tumor growth. Cancer Res. 2011 Feb 15;71(4):1418-30. doi: 10.1158/0008-5472.CAN-10-1728. Epub 2010 Dec 15. PubMed PMID: 21159662.

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